![molecular formula C18H21NO2S B12520902 (2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 667876-44-0](/img/structure/B12520902.png)
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is a complex organic compound characterized by its morpholine ring and a sulfanyl-phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of a morpholine derivative with a sulfanyl-phenylmethyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biology, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for research in cellular biology and biochemistry.
Medicine
In medicine, (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine has potential therapeutic applications. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development in treating diseases such as cancer and infections.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mécanisme D'action
The mechanism of action of (2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[®-(2-hydroxyphenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-chlorophenyl)sulfanyl-phenylmethyl]morpholine
- (2R)-2-[®-(2-fluorophenyl)sulfanyl-phenylmethyl]morpholine
Uniqueness
(2R)-2-[®-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
667876-44-0 |
|---|---|
Formule moléculaire |
C18H21NO2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO2S/c1-20-15-9-5-6-10-17(15)22-18(14-7-3-2-4-8-14)16-13-19-11-12-21-16/h2-10,16,18-19H,11-13H2,1H3/t16-,18-/m1/s1 |
Clé InChI |
VWKLNUPRXXIKKE-SJLPKXTDSA-N |
SMILES isomérique |
COC1=CC=CC=C1S[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)

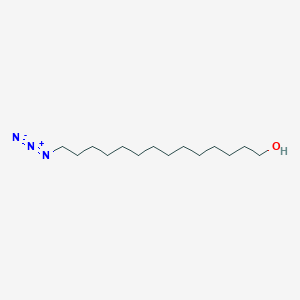
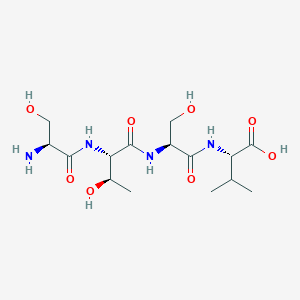

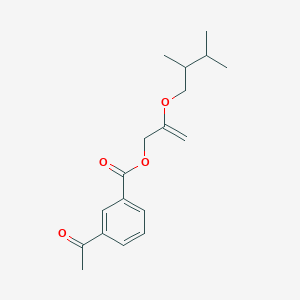
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
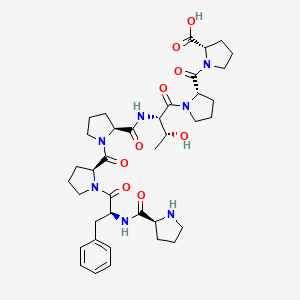
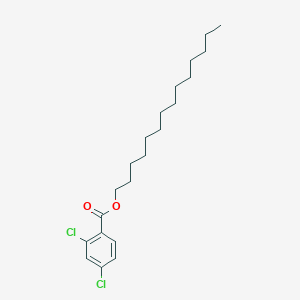
acetamido}hexanoic acid](/img/structure/B12520889.png)
